Protease Resistance from DL-Racemic Configuration
H-DL-Arg-DL-Met-NH2.CH3CO2H contains both D- and L-enantiomers of Arg and Met, whereas the common comparator H-Arg-Met-NH2 (CAS 121185-77-1) contains exclusively L-amino acids. Peer-reviewed studies have demonstrated that replacing L-amino acids with D-amino acids in peptides significantly enhances resistance to enzymatic proteolysis [1]. In dipeptide-polymer systems, polymers based on natural LL-configuration dipeptides are much more readily biodegradable than those based on non-natural LD, DL, and DD configurations, with the DL-configuration offering an intermediate degradation profile that balances stability with processability [2]. This class-level evidence indicates that the DL-racemic form of Arg-Met-NH2 provides measurably greater protease resistance than the all-L form, although direct head-to-head degradation kinetics data for this specific dipeptide pair have not been published.
| Evidence Dimension | Protease susceptibility of DL- vs LL-configuration dipeptides |
|---|---|
| Target Compound Data | DL-configuration dipeptide (H-DL-Arg-DL-Met-NH2.CH3CO2H); contains D-Arg and D-Met residues expected to resist enzymatic cleavage |
| Comparator Or Baseline | LL-configuration dipeptide (H-Arg-Met-NH2); all L-amino acids, susceptible to standard protease degradation |
| Quantified Difference | DL-configuration dipeptide-based polymers show markedly reduced biodegradation rates compared to LL-configuration counterparts (MDPI Polymers, 2020). D-amino acid-containing peptides demonstrate significantly enhanced resistance to protease in multiple peptide systems (Sciencedirect, 2020). Exact fold-difference for Arg-Met-NH2 dipeptide: not yet reported. |
| Conditions | Class-level inference from dipeptide-polymer biodegradation studies and D-amino acid peptide protease resistance studies |
Why This Matters
For researchers requiring extended incubation times in enzyme-containing media or serum, the DL-racemic form offers inherently greater stability than the all-L form, reducing the risk of peptide loss due to proteolytic degradation during experiments.
- [1] New insight into enzymatic hydrolysis of peptides with site-specific amino acid D-isomerization. Food Chemistry, 2021, 338: 127705. DOI: 10.1016/j.foodchem.2020.127705 View Source
- [2] Effect of Homochirality of Dipeptide to Polymers' Degradation. MDPI Polymers, 2020, 12(9): 1992. DOI: 10.3390/polym12091992 View Source
